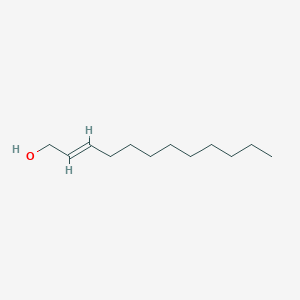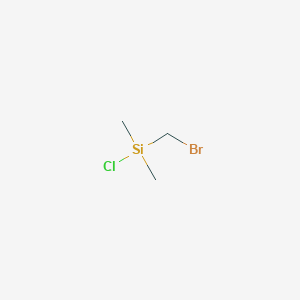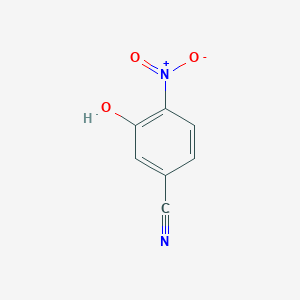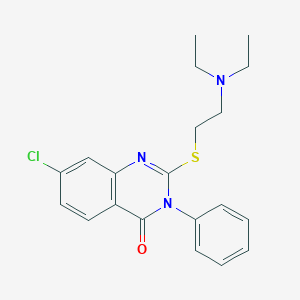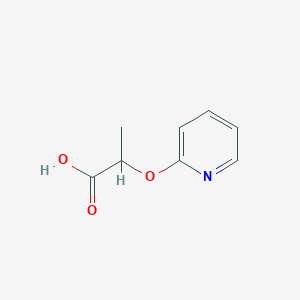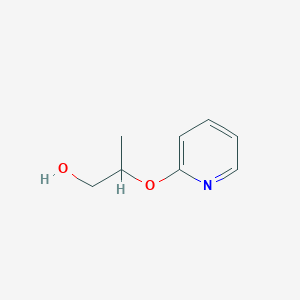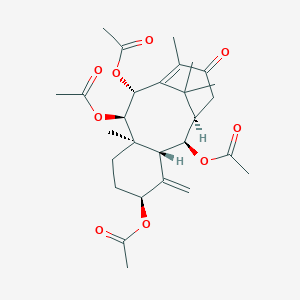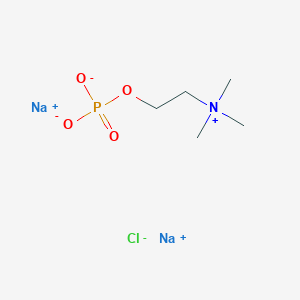
Cloruro de trimetil(2-oxopropil)azanio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to off-white solid that is slightly soluble in water and methanol . This compound is used in various chemical and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Trimethyl(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its quaternary ammonium structure.
Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl(2-oxopropyl)azanium chloride can be synthesized through the reaction of trimethylamine with 2-chloropropanone under controlled conditions. The reaction typically involves the following steps:
Preparation of 2-chloropropanone: This can be achieved by chlorination of acetone using chlorine gas in the presence of a catalyst.
Reaction with Trimethylamine: The 2-chloropropanone is then reacted with trimethylamine in an aqueous or organic solvent to yield Trimethyl(2-oxopropyl)azanium chloride.
Industrial Production Methods: In industrial settings, the production of Trimethyl(2-oxopropyl)azanium chloride involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation typically yields oxoammonium salts.
Reduction Products: Reduction can produce tertiary amines.
Mecanismo De Acción
The mechanism of action of Trimethyl(2-oxopropyl)azanium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as an antimicrobial agent, where it disrupts the cell membranes of bacteria, leading to cell lysis and death .
Comparación Con Compuestos Similares
Acryloyloxyethyltrimethylammonium chloride: This compound has similar quaternary ammonium structure but with an acrylate group, making it useful in polymer chemistry.
Dimethylaminoethyl acrylate methyl chloride: Another quaternary ammonium compound used in polymer synthesis and as a flocculant in water treatment.
Uniqueness: Trimethyl(2-oxopropyl)azanium chloride is unique due to its oxo group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
trimethyl(2-oxopropyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQEKRZRYAIDV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637545 |
Source


|
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54541-46-7 |
Source


|
| Record name | NSC83556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
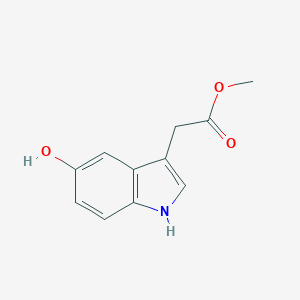
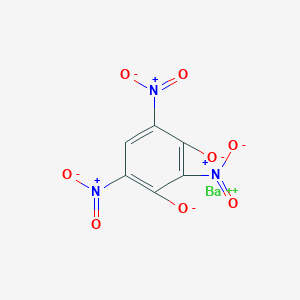
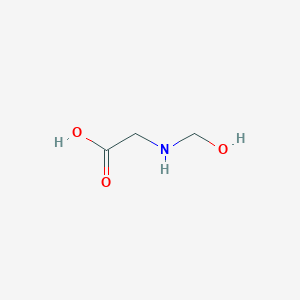
![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)
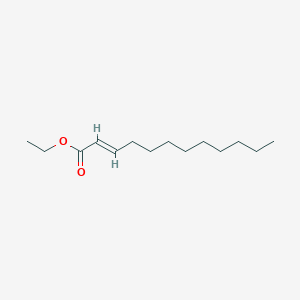
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
